molecular formula C18H13N B1616209 Benz(a)anthracen-7-amine CAS No. 2381-18-2

Benz(a)anthracen-7-amine

Cat. No.: B1616209
CAS No.: 2381-18-2
M. Wt: 243.3 g/mol
InChI Key: MHVNNXIUZUDMDB-UHFFFAOYSA-N
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Description

Benz(a)anthracen-7-amine is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its structure, which includes a benzene ring fused to an anthracene moiety with an amine group attached at the 7th position. Benz(a)anthracene and its derivatives are known for their environmental persistence and potential carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracen-7-amine typically involves the nitration of benz(a)anthracene followed by reduction. The nitration process introduces a nitro group at the 7th position, which is subsequently reduced to an amine group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benz(a)anthracen-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benz(a)anthracen-7-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins, due to its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its role in the development of cancer and as a model compound in toxicology studies.

    Industry: Utilized in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of benz(a)anthracen-7-amine involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which can interact with nucleophilic sites in DNA . These interactions can result in DNA adduct formation, leading to mutations and cancer development .

Comparison with Similar Compounds

Uniqueness: Benz(a)anthracen-7-amine is unique due to the presence of the amine group at the 7th position, which influences its chemical reactivity and biological interactions. This functional group allows for specific reactions and interactions that are not possible with the parent compound or other derivatives .

Properties

IUPAC Name

benzo[a]anthracen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVNNXIUZUDMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178521
Record name Benz(a)anthracen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2381-18-2
Record name Benz(a)anthracen-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracen-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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